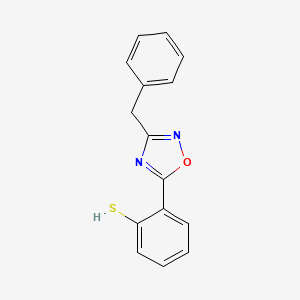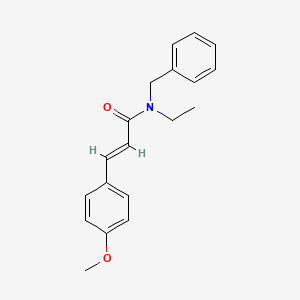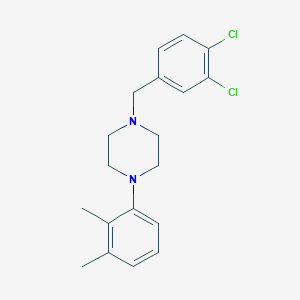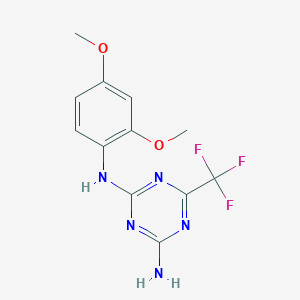
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. DMTF belongs to the class of triazine compounds and has a molecular weight of 357.3 g/mol.
作用机制
The mechanism of action of DMTF is not fully understood. However, it has been proposed that DMTF exerts its anti-cancer activity by inhibiting the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of DMTF is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMTF has been found to have minimal toxicity in animal models, with no significant adverse effects reported. However, further studies are needed to determine the long-term safety of DMTF in humans. DMTF has been shown to be rapidly absorbed and metabolized in the body, with a half-life of approximately 1 hour. It is primarily eliminated through the kidneys.
实验室实验的优点和局限性
DMTF has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anti-cancer drugs. DMTF has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the limited understanding of its mechanism of action and the lack of clinical studies in humans are major limitations for its use in lab experiments.
未来方向
There are several future directions for the study of DMTF. Further studies are needed to determine the long-term safety and efficacy of DMTF in humans. The development of novel drug delivery systems for DMTF could improve its bioavailability and therapeutic efficacy. The potential use of DMTF in combination with other anti-cancer drugs should also be explored. Additionally, the anti-microbial and anti-inflammatory properties of DMTF could be further investigated for the development of new therapies for infectious and inflammatory diseases.
Conclusion:
DMTF is a promising synthetic compound with diverse applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new therapies for various diseases. However, further studies are needed to fully understand its mechanism of action and determine its long-term safety and efficacy in humans.
合成方法
DMTF can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of 2,4-dimethoxyaniline with trifluoromethyl isocyanate to form N-(2,4-dimethoxyphenyl)-N'-trifluoromethylurea. This intermediate is then reacted with ammonia to form DMTF. The purity and yield of DMTF can be improved by recrystallization and chromatography techniques.
科学研究应用
DMTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. DMTF has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, DMTF has been found to have potent antimicrobial activity against gram-positive and gram-negative bacteria.
属性
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c1-21-6-3-4-7(8(5-6)22-2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKVCCFUPMVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

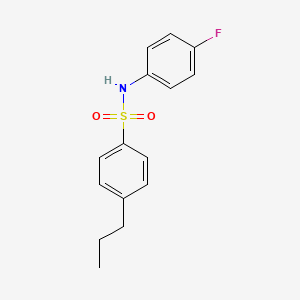
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
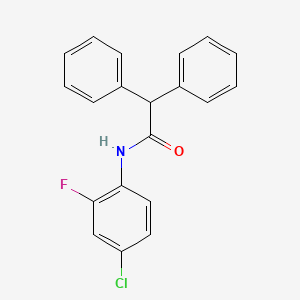
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
